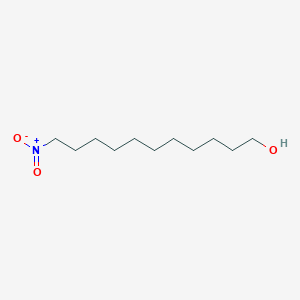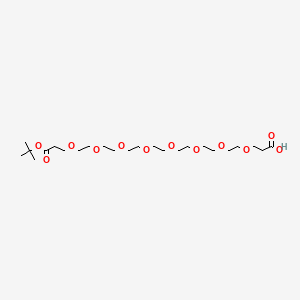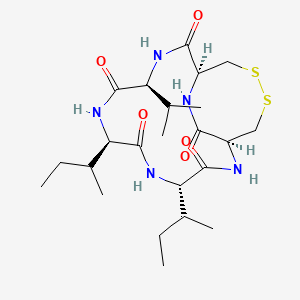![molecular formula C9H11NO3 B13714507 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)
4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol is a chemical compound with the molecular formula C9H11NO3 It is characterized by the presence of a methoxyiminomethyl group and a trideuteriomethoxy group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol typically involves the following steps:
-
Formation of the Methoxyiminomethyl Group: : This step involves the reaction of a suitable aldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds via the formation of an imine intermediate, which is then converted to the methoxyiminomethyl group.
-
Introduction of the Trideuteriomethoxy Group: : The trideuteriomethoxy group can be introduced by reacting the phenol with trideuteromethyl iodide in the presence of a base such as potassium carbonate. This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol undergoes various types of chemical reactions, including:
-
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The methoxyiminomethyl group can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require the presence of a catalyst or an activating agent.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron(III) chloride).
Major Products Formed
Oxidation: Quinones, hydroquinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals. It is studied for its effects on cellular pathways and disease models.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It is also used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, leading to a decrease in enzymatic activity. Additionally, it can interact with cellular membranes and proteins, altering their structure and function.
類似化合物との比較
Similar Compounds
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure with an acetate group instead of a trideuteriomethoxy group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenylamino group instead of a methoxyiminomethyl group.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a phenylamino group instead of a methoxyiminomethyl group.
Uniqueness
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol is unique due to the presence of the trideuteriomethoxy group, which imparts distinct chemical and physical properties. The deuterium atoms can influence the compound’s reactivity, stability, and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
184.21 g/mol |
IUPAC名 |
4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/b10-6+/i1D3 |
InChIキー |
TWLUCZWNLUUHJT-ZBHLEHSTSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=N/OC)O |
正規SMILES |
COC1=C(C=CC(=C1)C=NOC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















